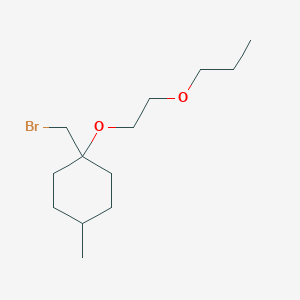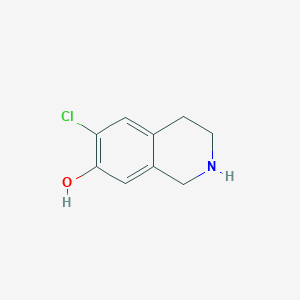
6-Chloro-1,2,3,4-tetrahydro-7-isoquinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-one, while substitution of the chlorine atom can produce various derivatives with different functional groups .
Scientific Research Applications
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol include other tetrahydroisoquinoline derivatives such as:
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-one
- 1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol apart from similar compounds is the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h3-4,11-12H,1-2,5H2 |
InChI Key |
QWRJXTRZXKXBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


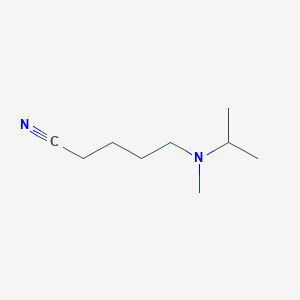
![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)
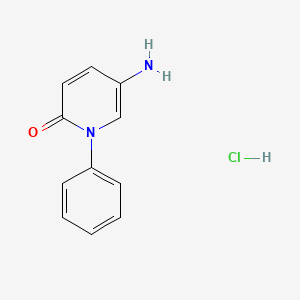

![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)
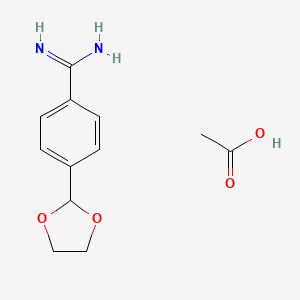
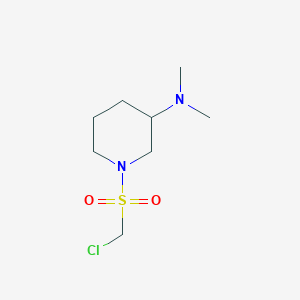
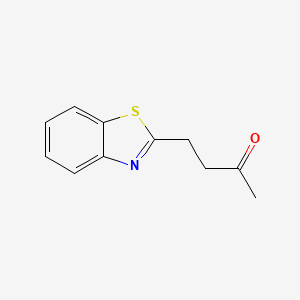




![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
